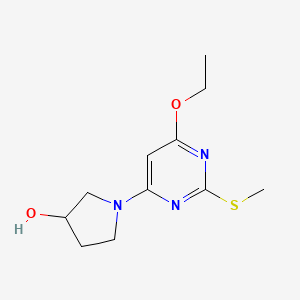

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-3-16-10-6-9(12-11(13-10)17-2)14-5-4-8(15)7-14/h6,8,15H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLKGYNZBNEUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCC(C2)O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and thiourea in the presence of a base.

Substitution Reactions: The ethoxy and methylthio groups are introduced via nucleophilic substitution reactions.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The ethoxy and methylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate), and H₂O₂ (Hydrogen peroxide).

Reducing Agents: H₂ (Hydrogen gas) with Pd/C (Palladium on carbon).

Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyrimidine ring can yield a dihydropyrimidine derivative.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol, exhibit significant antimicrobial properties. A study demonstrated that similar pyrimidine derivatives showed effectiveness against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics .

Cancer Research

Pyrimidine derivatives have been studied for their potential anti-cancer properties. The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit the activity of kinases, which play a critical role in cancer progression . Ongoing research is needed to evaluate the specific effects of this compound on cancer cell lines.

Neuropharmacology

The compound's structural similarities to known psychoactive substances suggest potential applications in neuropharmacology. Studies involving pyrrolidine derivatives have indicated possible effects on neurotransmitter systems, which could lead to new treatments for neurological disorders . Further investigation into the pharmacodynamics and pharmacokinetics of this compound is warranted.

Drug Metabolism

Understanding the metabolic pathways of new compounds is essential for drug development. Research has shown that compounds like this compound undergo various metabolic transformations that can influence their efficacy and safety profiles. Studies utilizing advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) can elucidate these pathways and help optimize drug formulations .

Comparison of Biological Activities

| Compound Name | Structure | Antimicrobial Activity | Anti-cancer Potential | Neuropharmacological Effects |

|---|---|---|---|---|

| This compound | Structure | Moderate | Under Investigation | Potential |

| Similar Pyrimidine Derivative | Structure | High | Confirmed | Limited |

Note: The above table summarizes findings related to the biological activities of the compound compared to similar derivatives.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the effectiveness of various pyrimidine derivatives against resistant bacterial strains. The results indicated that certain modifications to the pyrimidine structure enhanced antimicrobial activity, providing a basis for further exploration of this compound in antibiotic development .

- Cancer Cell Line Inhibition : In vitro studies involving cancer cell lines demonstrated that pyrimidine derivatives could inhibit cell proliferation through kinase inhibition. Further research is needed to determine if this compound exhibits similar properties .

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Core Modifications

a) Substituent Variations at Position 6 and 2

Key Insights :

- Ethoxy vs.

- Methylthio vs. Chloro : The methylthio group in the target compound engages in hydrophobic interactions, while chloro substituents () may improve binding affinity in electron-deficient environments (e.g., enzyme active sites) .

b) Heterocyclic Amine Modifications

Key Insights :

- Pyrrolidin vs.

- Hydroxyl vs. Amine : The hydroxyl group in the target compound supports hydrogen bonding, whereas the amine in facilitates salt formation, improving bioavailability .

Biological Activity

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molar mass of 255.34 g/mol. The compound features a pyrrolidine ring connected to a pyrimidine moiety, which is further substituted with an ethoxy group and a methylthio group. This structural arrangement is believed to contribute significantly to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor and modulator of various biochemical pathways. Notably, compounds with similar structures have shown promising anti-cancer properties by modulating kinase activity and other cellular processes .

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer properties. Similar compounds have been reported to inhibit tumor growth through various mechanisms, including:

- Induction of Apoptosis : Compounds in this class have been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at specific phases, preventing cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer potential, there are indications that this compound may possess antimicrobial properties. The presence of the methylthio group is often associated with enhanced antimicrobial activity in related compounds. This suggests that this compound could be explored for applications in treating infections caused by resistant bacterial strains .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound compared to structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-methoxy-pyrimidine | Contains a methoxy group | Anticancer and antimicrobial |

| 2-Amino-pyrimidine derivatives | Exhibits varied activities | Anticancer, anti-inflammatory |

| 6-Methyl-thio-pyrimidine derivatives | Similar methylthio substitution | Antimicrobial and anticancer |

This table illustrates how the specific combination of functional groups in this compound may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrimidine derivatives similar to this compound:

- Study on Anticancer Activity : A study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

- Antimicrobial Evaluation : Another research effort highlighted the antimicrobial efficacy of thio-containing pyrimidines, showing that they could effectively inhibit the growth of pathogenic bacteria .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might induce mitochondrial dysfunction in cancer cells, leading to apoptosis through caspase-dependent pathways .

Q & A

Q. What are the common synthetic routes for preparing 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol, and how is structural purity ensured?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring followed by coupling with the pyrrolidine moiety. Key steps include controlling reaction temperature, solvent selection (e.g., anhydrous ethanol or dichloromethane), and reaction time to optimize yields . Structural purity is verified using HPLC for monitoring reaction progress and NMR spectroscopy (¹H and ¹³C) to confirm intermediate and final product structures. For example, NMR can resolve ambiguities in stereochemistry or regioselectivity introduced during synthesis .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Beyond NMR and HPLC, mass spectrometry (MS) is used to confirm molecular weight, while X-ray crystallography may resolve stereochemical uncertainties in crystalline derivatives . Polarimetry or chiral chromatography is essential for verifying enantiomeric purity if the compound has stereocenters . Thermal stability and decomposition profiles are assessed using thermogravimetric analysis (TGA) .

Q. How is the compound’s preliminary biological activity evaluated?

Initial screens often include in vitro assays such as enzyme inhibition (e.g., kinase or protease targets) or cell viability tests (e.g., MTT assays). Dose-response curves are generated to determine IC₅₀ values. For example, pyrimidine-pyrrolidine hybrids are tested for interactions with biological macromolecules like proteins or nucleic acids using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Systematic optimization involves Design of Experiments (DoE) to test variables like temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst loading. For instance, substituting ethanol with aprotic solvents (e.g., THF) may enhance nucleophilic substitution rates on the pyrimidine ring . Additionally, protecting groups (e.g., tert-butyldimethylsilyl) can prevent unwanted side reactions at the pyrrolidine hydroxy group during coupling steps .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies between experimental and theoretical NMR shifts may arise from dynamic effects (e.g., rotamers) or hydrogen bonding. Techniques include:

- Variable-temperature NMR to identify conformational equilibria.

- 2D NMR (COSY, NOESY) to assign proton-proton correlations and spatial proximity.

- Computational chemistry (DFT calculations) to predict NMR shifts and compare with experimental data . If ambiguity persists, derivatization (e.g., acetylation of the hydroxyl group) simplifies the spectrum .

Q. How does stereochemistry at the pyrrolidine-3-ol position influence biological activity?

Enantiomers may exhibit divergent binding affinities due to chiral recognition in target proteins. To study this:

- Synthesize both enantiomers via asymmetric catalysis (e.g., chiral auxiliaries or enzymes).

- Compare activity in in vitro assays (e.g., IC₅₀ differences ≥10-fold suggest stereospecificity).

- Use molecular docking to model interactions with binding pockets .

Q. What methodologies assess the compound’s metabolic stability and degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.